molecular formula C12H19NO3 B1306479 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol CAS No. 380589-62-8

2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol

Cat. No.: B1306479
CAS No.: 380589-62-8
M. Wt: 225.28 g/mol
InChI Key: UQCQYMRNXYGRGR-UHFFFAOYSA-N
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Description

2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol is an ethanolamine derivative featuring a phenethylamine backbone substituted with 3,4-dimethoxy groups on the aromatic ring. Its molecular formula is C₁₂H₁₉NO₃, with a molecular weight of 225.29 g/mol (calculated). The compound’s structure combines a hydrophilic ethanolamine moiety with a lipophilic 3,4-dimethoxyphenyl group, which may influence its pharmacokinetic properties, such as membrane permeability and receptor binding affinity.

Properties

IUPAC Name

2-[1-(3,4-dimethoxyphenyl)ethylamino]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-9(13-6-7-14)10-4-5-11(15-2)12(8-10)16-3/h4-5,8-9,13-14H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCQYMRNXYGRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)OC)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4-dimethoxybenzaldehyde, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol involves its interaction with specific molecular targets. It is known to act as a monoamine oxidase inhibitor, which means it can inhibit the activity of the enzyme monoamine oxidase. This inhibition leads to an increase in the levels of monoamine neurotransmitters, such as serotonin and dopamine, in the brain. The compound’s effects on these neurotransmitters are believed to underlie its potential therapeutic benefits .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol with structurally related compounds, emphasizing molecular features, applications, and available toxicity data.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Uses/Toxicity
This compound (Target Compound) C₁₂H₁₉NO₃ 225.29 3,4-Dimethoxyphenyl group; ethanolamine side chain No direct data in evidence; inferred potential for CNS activity based on structural analogs .
2-(Ethylamino)-1-(4-methylphenyl)ethan-1-ol (CAS 873987-66-7) C₁₁H₁₇NO 179.26 4-Methylphenyl substitution; lacks methoxy groups Research chemical; no explicit toxicity data provided.
2-(Ethylamino)ethanol (CAS 110-73-6) C₄H₁₁NO 89.14 Simplest ethylaminoethanol; no aromatic substitution Industrial solvent, surfactant precursor; low acute toxicity (LD₅₀ > 2,000 mg/kg orally in rats).
Ethanol, 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]ethylamino]-, sulfate (CAS 103152-84-7) C₁₈H₂₆ClN₃O₄S 415.94 Quinoline-linked complex structure; sulfated derivative No direct use data; likely a specialized intermediate in medicinal chemistry.
1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)butan-1-one (Eutylone) C₁₂H₁₅NO₃ 221.26 Cathinone backbone with benzodioxole and ethylamino groups Synthetic stimulant; Schedule I substance (US); associated with neurotoxicity and abuse potential.

Key Findings from Structural and Functional Comparisons:

Conversely, 4-methylphenyl substitution (CAS 873987-66-7) lacks the electron-donating methoxy groups, which may reduce receptor binding affinity in neurotransmitter systems .

Toxicity and Applications: The unsubstituted 2-(ethylamino)ethanol exhibits low acute toxicity, making it suitable for industrial applications, whereas eutylone (a cathinone analog) demonstrates high abuse liability and neurotoxic effects . The target compound’s toxicity profile remains uncharacterized in the evidence, but its structural similarity to adrenergic agonists (e.g., phenethylamine derivatives) warrants caution in handling .

Complex Derivatives: The quinoline-linked derivative (CAS 103152-84-7) highlights the role of ethylaminoethanol as a flexible scaffold for synthesizing bioactive molecules, though its pharmacological properties are underexplored .

Data Gaps and Research Needs:

  • No experimental data on the target compound’s receptor binding, metabolic stability, or toxicity were found in the evidence.
  • Further studies comparing its activity with 3,4-dimethoxy-N-methylbenzeneethanamine (CAS 3490-06-0, mentioned in ) could elucidate substituent effects on biological activity .

Biological Activity

2-[1-(3,4-Dimethoxy-phenyl)-ethylamino]-ethanol is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H19NO3
  • Molecular Weight : 225.28 g/mol
  • Functional Groups :
    • Ethylamino group
    • 3,4-Dimethoxyphenyl moiety

The presence of these functional groups contributes to the compound's unique chemical properties and biological activities. The ethylamino group facilitates binding interactions with various biological targets, while the methoxy groups enhance lipophilicity, potentially improving bioavailability and pharmacokinetic profiles .

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions. Common methods include:

  • Reduction of nitro or carbonyl precursors.
  • Use of readily available chemical reagents to derive structural components from naturally occurring compounds.

Controlled conditions are essential for optimizing yield and purity during the synthesis process .

The biological activity of this compound is primarily linked to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures exhibit neuroprotective effects and may influence neurotransmitter systems. The compound's mechanism may involve modulation of neurotransmitter release and inhibition of specific enzyme pathways, particularly those related to neurodegenerative diseases .

Neuroprotective Effects

Studies have shown that this compound has potential neuroprotective properties. For instance, it may inhibit neuronal cell death in models of Alzheimer's disease by affecting sphingomyelinase activity, which is crucial in lipid metabolism and signaling pathways associated with neurodegeneration .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. Antioxidants play a significant role in protecting cells from oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Preliminary studies suggest that derivatives of this compound exhibit significant radical scavenging activity .

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds structurally related to this compound:

StudyFindings
Study on nSMase2 Inhibitors Identified similar compounds that inhibit neutral sphingomyelinase 2 (nSMase2), showing efficacy in mouse models of Alzheimer's disease .
Antioxidant Activity Evaluation Novel derivatives demonstrated antioxidant capabilities surpassing those of standard antioxidants like ascorbic acid .
Neuroprotective Studies Compounds with similar structures were shown to protect neuronal cells from apoptosis in vitro .

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